molecular formula C12H10N4OS B12916664 1H-Purine, 6-[(2-methoxyphenyl)thio]- CAS No. 646510-04-5

1H-Purine, 6-[(2-methoxyphenyl)thio]-

Cat. No.: B12916664
CAS No.: 646510-04-5
M. Wt: 258.30 g/mol
InChI Key: JDYIDSNYSWGCJO-UHFFFAOYSA-N
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Description

6-((2-Methoxyphenyl)thio)-1H-purine is a compound that belongs to the class of purine derivatives. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This specific compound features a 2-methoxyphenylthio group attached to the 6-position of the purine ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((2-Methoxyphenyl)thio)-1H-purine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available purine derivatives and 2-methoxyphenylthiol.

    Reaction Conditions: The reaction is usually carried out under mild conditions, often involving a base such as potassium carbonate (K2CO3) in a polar solvent like dimethylformamide (DMF).

    Procedure: The purine derivative is reacted with 2-methoxyphenylthiol in the presence of the base, leading to the substitution of the hydrogen atom at the 6-position of the purine ring with the 2-methoxyphenylthio group.

Industrial Production Methods

Industrial production of 6-((2-Methoxyphenyl)thio)-1H-purine follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactants: Using bulk quantities of purine derivatives and 2-methoxyphenylthiol.

    Optimized Conditions: Optimizing reaction conditions to maximize yield and purity, often involving continuous flow reactors and automated systems.

    Purification: Employing large-scale purification techniques such as recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

6-((2-Methoxyphenyl)thio)-1H-purine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thioether group to a thiol group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

6-((2-Methoxyphenyl)thio)-1H-purine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of viral infections and cancer.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-((2-Methoxyphenyl)thio)-1H-purine involves:

    Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.

    Pathways: It may inhibit or activate certain biochemical pathways, leading to its observed biological effects.

    Binding: The 2-methoxyphenylthio group enhances binding affinity to target molecules, contributing to its potency.

Comparison with Similar Compounds

Similar Compounds

    6-Thioguanine: Another purine derivative with a thiol group at the 6-position.

    6-Mercaptopurine: A purine derivative with a mercapto group at the 6-position.

    2-Methoxyphenylthio derivatives: Compounds with similar structural features but different core structures.

Uniqueness

6-((2-Methoxyphenyl)thio)-1H-purine is unique due to the presence of both the purine core and the 2-methoxyphenylthio group, which imparts distinct chemical and biological properties not observed in other similar compounds.

Properties

CAS No.

646510-04-5

Molecular Formula

C12H10N4OS

Molecular Weight

258.30 g/mol

IUPAC Name

6-(2-methoxyphenyl)sulfanyl-7H-purine

InChI

InChI=1S/C12H10N4OS/c1-17-8-4-2-3-5-9(8)18-12-10-11(14-6-13-10)15-7-16-12/h2-7H,1H3,(H,13,14,15,16)

InChI Key

JDYIDSNYSWGCJO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1SC2=NC=NC3=C2NC=N3

Origin of Product

United States

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